molecular formula C16H15FN4O2 B2486342 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone CAS No. 1325307-21-8

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone

Cat. No. B2486342
CAS RN: 1325307-21-8
M. Wt: 314.32
InChI Key: JXZZUTKQDFRHLL-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The core structure is derived from pyrazole and oxadiazole rings, which are common in compounds with significant biological and chemical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of corresponding β-diketohydrazones with substituted arylhydrazines in acidic media, leading to compounds with nonplanar structures due to interactions between the pyrazole ring and lateral phenyl rings (Bustos et al., 2015).

Molecular Structure Analysis

The molecular structure analysis, typically done via X-ray diffraction (XRD), reveals that the planes of the lateral phenyl rings form various dihedral angles with the central pyrazole ring. Weak intermolecular interactions such as C-H...O, C-H...π, and π-π interactions play significant roles in the crystal packing and overall molecular conformation (Bustos et al., 2015).

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The molecular structures of compounds related to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone demonstrate nonplanar configurations with varying dihedral angles. These structures are supported by weak intermolecular interactions like C-H...O, C-H...π, and π-π, as well as unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).

Antimicrobial and Antifungal Properties

  • Synthesized derivatives of this compound have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Notably, certain compounds within this group demonstrated potent antimicrobial properties (Raju et al., 2016).

Anti-tubercular Activity

  • A series of compounds synthesized from intermediates related to the chemical showed promising anti-tubercular activity. Specifically, compounds with electron-donating substituents exhibited powerful anti-mycobacterial activity. Docking studies further predicted effective interactions within the Mycobacterium tuberculosis enzyme, suggesting potential for anti-tubercular drug development (Venugopal et al., 2020).

Cytotoxicity and Antiproliferative Activities

  • Novel derivatives of 1,3,4-oxadiazole compounds related to the chemical have been synthesized and evaluated for cytotoxicity on various human carcinoma cell lines. These compounds have shown good cytotoxicity, particularly on Caco-2 cell lines, indicating potential for antiproliferative applications (Adimule et al., 2014).

Molecular Docking and Drug Development

  • Detailed molecular docking studies on related compounds have provided insights into their potential as anti-neoplastic agents. For instance, the fluorine atom and ethanone group attached to the pyrazoline ring were identified as crucial for binding, suggesting possible pathways for drug development (Mary et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrazole derivative.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of varying dosages of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone in animal models have not been reported. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-9-4-5-12(7-13(9)17)16-19-18-14(23-16)8-15(22)21-11(3)6-10(2)20-21/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZZUTKQDFRHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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